molecular formula C11H18ClN3O4 B13809613 Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- CAS No. 66827-37-0

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl-

Cat. No.: B13809613
CAS No.: 66827-37-0
M. Wt: 291.73 g/mol
InChI Key: MPCWIZAWGSZCIC-UHFFFAOYSA-N
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Description

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group, a chloroethyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- typically involves multiple steps. One common method starts with the preparation of 2-chloroethylamine, which is then reacted with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is subsequently nitrosated using nitrous acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile employed .

Scientific Research Applications

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- involves its interaction with biological molecules. The nitrosourea group can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitrosourea and cyclohexyl groups in acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- distinguishes it from similar compounds.

Properties

CAS No.

66827-37-0

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

2-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-cyclohexylacetic acid

InChI

InChI=1S/C11H18ClN3O4/c12-6-7-15(14-19)11(18)13-9(10(16)17)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,16,17)

InChI Key

MPCWIZAWGSZCIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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